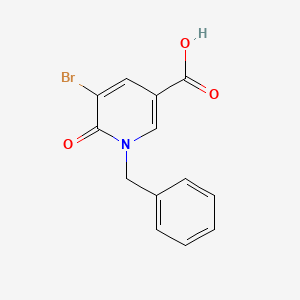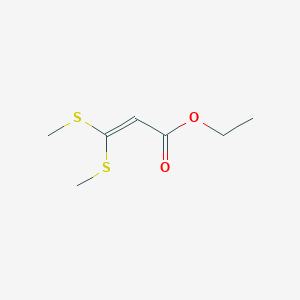
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C7H12O2S2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name, ethyl 3,3-bis(methylsulfanyl)acrylate . This compound is characterized by the presence of two methylsulfanyl groups attached to a prop-2-enoate moiety, making it a unique and interesting molecule for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with methylsulfanyl reagents under specific conditions. The reaction typically requires a base catalyst and is carried out at room temperature . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3,3-bis(methylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of cell death in certain contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methylsulfanylprop-2-enoate: Similar structure but with only one methylsulfanyl group.
Methyl 3,3-bis(methylsulfanyl)prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3,3-bis(ethylsulfanyl)prop-2-enoate: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of two methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 3,3-bis(methylsulfanyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJORKHOIYUBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(SC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(2-methylphenyl)methyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2804320.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)

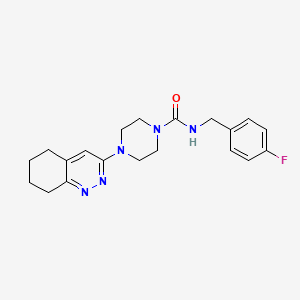
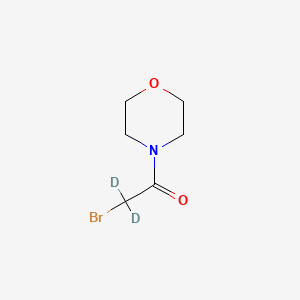
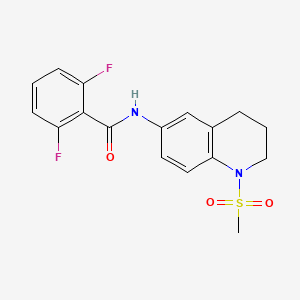
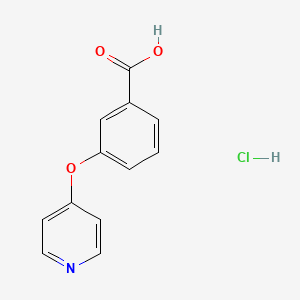
![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![[(2-chloro-4-fluorophenyl)methoxy]urea](/img/structure/B2804342.png)
